molecular formula C20H14F6N4O2 B3452684 1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide

1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B3452684
M. Wt: 456.3 g/mol
InChI Key: AETLAKCRDRSEFE-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a central pyrazole ring substituted at positions 3 and 5 with carboxamide groups. Each carboxamide is further substituted with a 3-(trifluoromethyl)phenyl group, while position 1 of the pyrazole is methylated (Fig. 1). This structure confers high lipophilicity and metabolic stability due to the trifluoromethyl (–CF₃) groups, which resist enzymatic degradation and enhance hydrophobic interactions with biological targets .

Properties

IUPAC Name

1-methyl-3-N,5-N-bis[3-(trifluoromethyl)phenyl]pyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N4O2/c1-30-16(18(32)28-14-7-3-5-12(9-14)20(24,25)26)10-15(29-30)17(31)27-13-6-2-4-11(8-13)19(21,22)23/h2-10H,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETLAKCRDRSEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with pyrazole intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Positions) Key Functional Groups logP PSA (Ų)
Y504-8544 (Target Compound) 3,5-(3-CF₃-phenyl), 1-CH₃ Carboxamide, –CF₃ 4.51 59.94
5-(4-Bromophenyl)-3-(4-F-phenyl)pyrazoline 3-(4-F-phenyl), 5-(4-Br-phenyl) Dihydro-pyrazole, –F, –Br ~3.8* ~50.0*
6b (tert-butyl analog) 3,5-(tert-butyl), 4-OH-phenyl –OH, –C(CH₃)₃ ~5.2* ~80.0*
4h (sulfonyl analog) 4-SO₂NH₂-phenyl, 5-p-F-phenyl Sulfonamide, –F ~2.1 ~95.0

*Estimated based on substituent contributions .

Key Observations :

  • Lipophilicity : Y504-8544 exhibits higher logP (4.51) than analogs with polar groups (e.g., sulfonamide in 4h , logP ~2.1), but lower than bulky tert-butyl derivatives (e.g., 6b , logP ~5.2) .
  • Polarity : The trifluoromethyl groups in Y504-8544 balance hydrophobicity and electronegativity, whereas sulfonamide-containing analogs (e.g., 4h ) have higher PSA (~95 Ų) due to polar –SO₂NH₂ groups .

Key Insights :

  • Trifluoromethyl (–CF₃) Groups : These groups in Y504-8544 enhance binding to hydrophobic enzyme pockets (e.g., PDEs) and improve metabolic stability compared to halogenated analogs (e.g., 4h ) .
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing analogs (e.g., 4h ) exhibit better solubility but lower membrane permeability due to higher PSA .

Biological Activity

1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an antimicrobial and anticancer agent. This article reviews the synthesis, biological activity, and relevant case studies of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F6N4O2. Its structure features a pyrazole ring substituted with trifluoromethyl groups, which are known to enhance the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. The incorporation of trifluoromethyl groups can be achieved through various methods such as nucleophilic substitution or electrophilic fluorination.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized several N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which showed moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds exhibited over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides .

Anticancer Activity

Pyrazole derivatives have also been studied for their anticancer potential. A specific study highlighted that certain compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antifungal Activity : In a comparative study, derivatives were tested against Gibberella zeae, with some compounds achieving significant inhibition rates, indicating their potential as agricultural fungicides .
  • Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values against bacterial strains, revealing potent activity with MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including MRSA strains .

Data Tables

Compound NameStructureBiological ActivityMIC (µg/mL)
Compound AStructureAntifungal100
Compound BStructureAntimicrobial (MRSA)0.5
Compound CStructureCytotoxic (Cancer Cell Lines)N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide

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